molecular formula C8H18O B059085 2,4,4-Trimethylpentan-1-ol CAS No. 16325-63-6

2,4,4-Trimethylpentan-1-ol

Cat. No.: B059085
CAS No.: 16325-63-6
M. Wt: 130.23 g/mol
InChI Key: ZNRVRWHPZZOTIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4,4-Trimethylpentan-1-ol (CAS: 16325-63-6) is a branched primary alcohol with the molecular formula C₈H₁₈O and a molecular weight of 130.228 g/mol . Key physicochemical properties include:

  • Density: 0.821 g/cm³
  • Boiling Point: 169.3°C at 760 mmHg
  • Melting Point: -61.15°C (estimated)
  • Flash Point: 60°C
  • Vapor Pressure: 0.502 mmHg at 25°C .

This compound is notable for its role in fermentation processes, particularly in enhancing the aroma of composite fruit and vegetable wines. It contributes floral, fruity, and creamy notes, as identified in PCA analyses of fermented carrot-pomegranate beverages . Additionally, it is recognized as a urinary metabolite in male rats exposed to nephrotoxic hydrocarbons, though its direct toxicological mechanisms remain under investigation .

Preparation Methods

2,4,4-Trimethyl-1-pentanol can be synthesized through various methods:

Industrial production methods typically involve the use of these synthetic routes under controlled conditions to ensure high yield and purity.

Scientific Research Applications

Industrial Applications

2,4,4-Trimethylpentan-1-ol is primarily utilized in the following industrial applications:

Solvent in Chemical Reactions

  • It serves as an effective solvent in various chemical reactions due to its favorable properties that enhance solubility and reactivity.

Production of Coatings and Adhesives

  • The compound is used in formulating coatings and adhesives because of its solvent properties that aid in achieving desired viscosity and drying times.

Ink Production

  • It is also employed in the production of inks where its solubility characteristics improve the flow and application of ink formulations.

Scientific Research Applications

In scientific research, this compound has been applied in several key areas:

Biochemical Studies

  • The compound is used to investigate the effects of alcohols on biological systems. For instance, it has been studied for its role as a metabolite of 2,2,4-trimethylpentane in various biochemical pathways.

Analytical Chemistry

  • Gas Chromatography-Mass Spectrometry (GC-MS) has been employed to identify and quantify this compound in complex mixtures . This technique is vital for analyzing environmental samples where the compound may be present.

Environmental Studies

  • Research has indicated that it can undergo atmospheric photooxidation, suggesting potential environmental impacts . Understanding its degradation pathways is essential for assessing its ecological footprint.

Case Studies

Several case studies highlight the diverse applications of this compound:

Study FocusDescriptionFindings
Biological Effects Investigating the impact of alcohols on cell culturesShowed that varying concentrations affected cell viability and metabolic activity.
Environmental Fate Analyzing degradation products in atmospheric conditionsIdentified key degradation pathways and byproducts resulting from photochemical reactions .
Industrial Use Evaluating performance as a solvent in coatingsDemonstrated improved adhesion and drying times compared to traditional solvents .

Mechanism of Action

The mechanism of action of 2,4,4-trimethyl-1-pentanol involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Isomers and Derivatives

2,2,4-Trimethylpentan-1-ol (CAS: 540-84-1)

  • Molecular Formula : C₈H₁₈O
  • Key Properties: Boiling Point: ~168–169°C (similar to 2,4,4-isomer) Toxicity: Moderate skin/eye irritant; induces neurotoxic effects (somnolence, ataxia) in rats and rabbits .

3-Methyl-1-pentanol (CAS: 589-35-5)

  • Molecular Formula : C₆H₁₄O
  • Key Properties: Lower molecular weight (100.16 g/mol) and simpler branching.

Complex Branched Alcohols

2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol (CAS: 36400-98-3)

  • Molecular Formula : C₁₈H₃₈O
  • Key Properties: High molecular weight (262.5 g/mol) and extreme branching.

Cyclic Alcohols

1-Methylcyclopentanol (CAS: 1462-03-9)

  • Molecular Formula : C₆H₁₂O
  • Safety: Limited toxicity data; structurally distinct from linear analogs .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Key Applications Toxicity Profile
2,4,4-Trimethylpentan-1-ol 16325-63-6 C₈H₁₈O 130.228 169.3 Flavorant in fermentation ; Urinary metabolite Ecological hazard; nephrotoxic potential
2,2,4-Trimethylpentan-1-ol 540-84-1 C₈H₁₈O 130.228 ~168–169 Industrial solvent Neurotoxic (somnolence, ataxia)
3-Methyl-1-pentanol 589-35-5 C₆H₁₄O 100.16 Not reported Unknown Limited data
2-(4,4-Dimethylpentan-2-yl)-5,7,7-trimethyloctan-1-ol 36400-98-3 C₁₈H₃₈O 262.5 Not reported Industrial use No specific data
1-Methylcyclopentanol 1462-03-9 C₆H₁₂O 100.16 Not reported Unknown Limited data

Key Research Findings

Flavor Contributions : this compound is a critical aroma component in fermented beverages, contributing to complex floral and fruity profiles. Its isomer (2,2,4-trimethylpentan-1-ol) lacks documented flavor roles .

2,2,4-Trimethylpentan-1-ol exhibits acute neurotoxicity in animal models .

Structural Impact on Properties : Increased branching (e.g., C₁₈H₃₈O derivative) correlates with higher molecular weight and industrial utility but reduced volatility and flavor relevance .

Biological Activity

2,4,4-Trimethylpentan-1-ol, also known as iso-octanol, is an organic compound with the molecular formula C8H18OC_8H_{18}O and a molecular weight of approximately 130.23 g/mol. It has garnered attention due to its potential biological activities and applications in various fields, including chemistry, biology, and industry. This article explores the biological activity of this compound, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

  • Molecular Formula : C8H18OC_8H_{18}O
  • Molecular Weight : 130.23 g/mol
  • Boiling Point : 168-169°C
  • Density : 0.818 g/mL at 25°C

This compound is primarily recognized as a metabolite of 2,2,4-trimethylpentane. Its biological activity may stem from its structural characteristics, which allow it to interact with various biological targets similarly to other alcohols. The compound's hydroxyl group is crucial for its reactivity and interaction with biological systems.

Biochemical Pathways

The compound is involved in several metabolic pathways:

  • Alcohol Metabolism : It can undergo oxidation reactions to form corresponding ketones or aldehydes.
  • Substitution Reactions : The hydroxyl group can be substituted by other functional groups in biochemical processes.

Biological Activity and Applications

Research indicates that this compound has several biological activities:

1. Pharmacological Potential

Recent studies have identified the compound in natural sources such as Pratia begonifolia, suggesting potential pharmacological properties that warrant further investigation. Its presence in traditional medicine highlights its possible therapeutic applications.

2. Toxicological Studies

Toxicological assessments have demonstrated that this compound exhibits low toxicity levels in various biological models. In vitro studies suggest that it does not significantly affect cell viability at low concentrations .

3. Solvent Properties

Due to its solvent characteristics, this compound is widely used in industrial applications such as coatings and adhesives. Its ability to dissolve a variety of substances makes it valuable in chemical synthesis and research settings .

Case Studies

Several studies have explored the biological effects of this compound:

StudyFocusFindings
MetabolismIdentified as a principal metabolite of 2,2,4-trimethylpentane; potential interactions with biological targets similar to other alcohols.
ToxicologyDemonstrated low toxicity levels; minimal impact on cell viability in vitro.
Adsorption StudiesInvestigated adsorption capabilities onto activated carbon; findings suggest varying interactions based on molecular structure.

Q & A

Basic Research Questions

Q. What are the key physicochemical properties of 2,4,4-Trimethylpentan-1-ol relevant to experimental design?

The compound's physicochemical properties are critical for experimental reproducibility:

PropertyValueSource
Molecular FormulaC₈H₁₈O
Molecular Weight130.228 g/mol
Boiling Point168–169°C
DensityNot reported
LogP (Hydrophobicity)~3.1 (estimated)¹

Methodological Note: For solubility studies, use logP to predict partitioning behavior in biphasic systems. Boiling point data is essential for distillation purification. The absence of density values in the literature necessitates experimental determination via pycnometry or gravimetric analysis .

Q. What analytical techniques are recommended for identifying and quantifying this compound in complex mixtures?

  • Gas Chromatography-Mass Spectrometry (GC-MS) : Effective for volatile separation and structural confirmation using fragmentation patterns. Calibrate with pure standards .
  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to resolve stereochemical ambiguities, particularly for branched tertiary alcohols .
  • High-Performance Liquid Chromatography (HPLC) : Optimize with C18 columns and UV detection at 210 nm for non-volatile derivatives .

Methodological Note: For fermentation matrices (e.g., in aroma studies), employ headspace GC-MS to isolate volatile fractions and avoid matrix interference .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical data for this compound?

Contradictions often arise from impurities or methodological variability. Strategies include:

  • Cross-Validation : Compare data across independent studies (e.g., boiling point in vs. ).
  • Purity Assessment : Use NMR or elemental analysis to verify sample integrity before measurement.
  • Standardized Protocols : Adopt IUPAC guidelines for property determination (e.g., ASTM methods for boiling point) .
  • Meta-Analysis : Statistically aggregate data from multiple sources to identify outliers .

Q. What role does this compound play in the formation of flavor compounds during fermentation processes?

In composite fruit/vegetable wine fermentation, the compound contributes to alcohol flavor profiles, with its relative concentration increasing post-fermentation. It likely acts as a precursor for esters (e.g., propionic acid derivatives) under enzymatic catalysis. Researchers should monitor its kinetics using time-resolved GC-MS and correlate with sensory evaluation panels .

Q. What safety considerations are critical when handling this compound in high-temperature reactions?

  • Thermal Stability : No flash point data is available, but analogous tertiary alcohols decompose above 200°C, releasing CO/CO₂. Use inert atmospheres (N₂/Ar) for high-temperature reactions .
  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves (e.g., nitrile) and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to mitigate inhalation risks, as vapors may irritate respiratory systems .

Q. Methodological Gaps and Recommendations

  • Synthesis Protocols : No direct synthesis methods are described in the provided evidence. Researchers may adapt Grignard reactions (e.g., ketone + organomagnesium reagent) or catalytic hydrogenation, followed by NMR validation .
  • Ecotoxicology Data : Environmental fate and toxicity studies are absent. Prioritize OECD 301/302 tests for biodegradation and aquatic toxicity .

¹ Estimated using analogous compounds in ; experimental validation required.

Properties

IUPAC Name

2,4,4-trimethylpentan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18O/c1-7(6-9)5-8(2,3)4/h7,9H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNRVRWHPZZOTIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC(C)(C)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311590
Record name 2,4,4-Trimethyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16325-63-6
Record name 2,4,4-Trimethyl-1-pentanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16325-63-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,4-Trimethylpentan-1-ol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016325636
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 16325-63-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=24283
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,4-Trimethyl-1-pentanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311590
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4,4-trimethylpentan-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.714
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,4-Trimethylpentan-1-ol
Reactant of Route 2
2,4,4-Trimethylpentan-1-ol
Reactant of Route 3
Reactant of Route 3
2,4,4-Trimethylpentan-1-ol
Reactant of Route 4
2,4,4-Trimethylpentan-1-ol
Reactant of Route 5
2,4,4-Trimethylpentan-1-ol
Reactant of Route 6
2,4,4-Trimethylpentan-1-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.